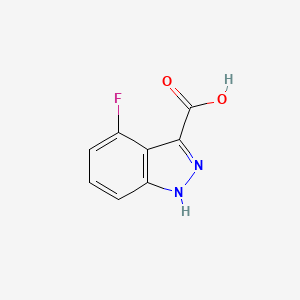

4-fluoro-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-1H-indazole-3-carboxylic acid: is a fluorinated indazole derivative, characterized by the presence of a fluoride substituent at the 4-position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under specific conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluoride substituent at the 4-position can be replaced by nucleophiles under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

Cyclization Reactions: These reactions often require the presence of catalysts such as Cu(OAc)2 and are conducted under an oxygen atmosphere.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-fluoro-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents .

Industry: The compound’s ability to coordinate with metal centers makes it useful in the development of triplet photosensitizers for dye-sensitized solar cells (DSSCs) and other photochemical applications .

Wirkmechanismus

The mechanism of action of 4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety in the indazole ring can coordinate with metal centers, facilitating energy transfer processes. This property is particularly useful in the development of photosensitizers for photochemical applications .

Vergleich Mit ähnlichen Verbindungen

4-fluoro-1H-indole-3-carboxaldehyde: Another fluorinated indole derivative with similar structural features.

1H-indazole-3-carboxylic acid: A non-fluorinated analog that shares the indazole core structure.

Uniqueness: The fluoride group can participate in specific chemical reactions that are not possible with non-fluorinated analogs .

Biologische Aktivität

4-Fluoro-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

This compound is characterized by the presence of a fluorine atom and a carboxylic acid functional group. Its molecular formula is C8H6FN2O2, and its structure contributes to its reactivity and biological activity.

Biological Activities

The compound has been investigated for several key biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

2. Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity, particularly through the inhibition of cell proliferation in cancer cell lines. For instance, it has shown promising results in reducing the viability of Hep-G2 liver cancer cells, with IC50 values indicating effective dose-response relationships .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been highlighted in recent studies. It has been shown to inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, which plays a crucial role in cellular stress responses and apoptosis.

Case Studies

Several studies have documented the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBIDQDQVMTZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646263 |

Source

|

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-64-2 |

Source

|

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.